molecular formula C15H12ClF2NO2 B5857264 3-chloro-N-(2,4-difluorophenyl)-4-ethoxybenzamide

3-chloro-N-(2,4-difluorophenyl)-4-ethoxybenzamide

Cat. No. B5857264
M. Wt: 311.71 g/mol
InChI Key: XWAKMKCVFUSCLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2,4-difluorophenyl)-4-ethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DFE-1 and belongs to the class of benzamide derivatives. It is a white crystalline powder that is soluble in organic solvents such as DMSO and DMF.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,4-difluorophenyl)-4-ethoxybenzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately, cell death. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have neuroprotective effects, as it can prevent the death of neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-N-(2,4-difluorophenyl)-4-ethoxybenzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and developing new anti-cancer drugs. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 3-chloro-N-(2,4-difluorophenyl)-4-ethoxybenzamide. One potential direction is the development of new anti-cancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of Alzheimer's disease. Moreover, research can be conducted to investigate the safety and toxicity of this compound in humans.

Synthesis Methods

The synthesis of 3-chloro-N-(2,4-difluorophenyl)-4-ethoxybenzamide involves the reaction of 2,4-difluoroaniline with 4-ethoxybenzoic acid in the presence of thionyl chloride. The resulting product is then treated with sodium hydroxide and chloroacetyl chloride to obtain the final product.

Scientific Research Applications

3-chloro-N-(2,4-difluorophenyl)-4-ethoxybenzamide has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs. Additionally, this compound has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

3-chloro-N-(2,4-difluorophenyl)-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF2NO2/c1-2-21-14-6-3-9(7-11(14)16)15(20)19-13-5-4-10(17)8-12(13)18/h3-8H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAKMKCVFUSCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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